molecular formula C6H13NO3 B1248991 1,6-Dideoxynojirimycin CAS No. 73861-92-4

1,6-Dideoxynojirimycin

Cat. No. B1248991
CAS RN: 73861-92-4
M. Wt: 147.17 g/mol
InChI Key: VYOCYWDJTQRZLC-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5S)-2-Methylpiperidine-3,4,5-triol is a natural product found in Angylocalyx pynaertii with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various synthetic methodologies have been explored for preparing 1,6-dideoxynojirimycin derivatives, which are significant as drug candidates. Notable methods include using α-amino aldehydes as key intermediates and employing dehydroamino acids to minimize protection-deprotection steps in carbohydrate chemistry (Gryko & Jurczak, 2002), (Choi, Shin, & Chun, 2000).

  • Preparation Techniques : Preparation techniques have been developed for sugar-derived 1,2-diamines, which are crucial in synthesizing 1,6-dideoxynojirimycin (Soengas & Silva, 2013).

Therapeutic Potential and Biological Activity

  • Glycosidase Inhibition : 1,6-dideoxynojirimycin and its derivatives have been identified as glycosidase inhibitors, showing potential therapeutic applications in diseases such as diabetes mellitus, tumor metastases, and AIDS (Bordier et al., 2003).

  • Enzyme Inhibition for Lysosomal Storage Disorders : Specific derivatives, like 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), have been synthesized as potent and selective inhibitors of hexosaminidases, relevant for treating lysosomal storage disorders (de la Fuente et al., 2015).

  • Potential in Fungicide Development : Some derivatives of 1,6-dideoxynojirimycin, like 1,3-dideoxynojirimycin-3-yl glycosides, have been investigated as potential fungicides (Blattner, Furneaux, & Pakulski, 2006).

  • Inhibition of α-Rhamnosidase : Certain azasugars derived from 1,6-dideoxynojirimycin have shown inhibition against α-rhamnosidase, which could have implications in medicinal chemistry (Cho et al., 2011).

  • Anti-Cancer Potential : Research at the Institute for Drug Research (IDR) has included exploration into compounds related to 1,6-dideoxynojirimycin for potential anticancer agents (Kuszmann, 2001).

properties

CAS RN

73861-92-4

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(8)2-7-3/h3-10H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

VYOCYWDJTQRZLC-JGWLITMVSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](CN1)O)O)O

SMILES

CC1C(C(C(CN1)O)O)O

Canonical SMILES

CC1C(C(C(CN1)O)O)O

synonyms

1,6-dideoxynojirimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dideoxynojirimycin
Reactant of Route 2
1,6-Dideoxynojirimycin
Reactant of Route 3
1,6-Dideoxynojirimycin
Reactant of Route 4
Reactant of Route 4
1,6-Dideoxynojirimycin
Reactant of Route 5
1,6-Dideoxynojirimycin
Reactant of Route 6
1,6-Dideoxynojirimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.